Saccharin potassium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

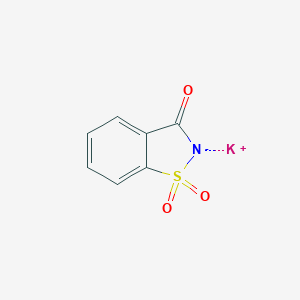

Saccharin potassium is a useful research compound. Its molecular formula is C7H4KNO3S and its molecular weight is 221.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> SWEETENER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Food Industry Applications

Sweetener in Food Products:

Saccharin potassium is primarily used as a sweetener in various food products, particularly for weight-conscious individuals and diabetics who seek to reduce caloric intake without sacrificing sweetness. As a non-nutritive sweetener, it provides the sweetness equivalent to sugar but with negligible calories .

Regulatory Status:

The European Food Safety Authority (EFSA) has re-evaluated saccharin and its salts, including potassium saccharin, confirming their safety as food additives (E 954). The acceptable daily intake (ADI) was set at 9 mg/kg body weight per day, indicating that consumption levels below this threshold are considered safe .

Scientific Research Applications

Catalytic Properties:

Recent studies have highlighted this compound's potential as a catalyst in organic synthesis. It has been shown to facilitate various chemical reactions due to its ability to stabilize reaction intermediates and enhance reaction rates. Notable reactions include:

- Biginelli Reaction: Saccharin derivatives have been utilized to synthesize dihydropyrimidinones with high yields.

- Knoevenagel Condensation: Saccharin acts as an organocatalyst for synthesizing complex organic molecules under mild conditions .

These catalytic applications demonstrate saccharin's versatility in organic chemistry, offering greener alternatives to traditional catalysts by reducing waste and improving efficiency.

Health Research

Impact on Taste Perception:

Research has indicated that saccharin activates bitter taste receptors (hTAS2R43 and hTAS2R44), which can lead to an undesirable bitter aftertaste. This limitation has implications for its formulation in products aimed at consumers seeking sweet alternatives without bitterness .

Cancer Research Concerns:

Some studies have investigated the relationship between saccharin consumption and cancer incidence. Although earlier studies suggested a potential risk, recent evaluations have not found conclusive evidence linking saccharin to carcinogenic effects when consumed within established safety limits .

Industrial Applications

Pharmaceutical Formulations:

this compound is also used in pharmaceutical formulations as an excipient. Its sweetening properties can improve the palatability of medications, particularly for pediatric patients who may be sensitive to unpleasant tastes .

Hydration Properties:

Studies have shown that saccharin can influence the hydration properties of certain drugs, such as metformin, which is commonly used in diabetes management. This interaction can affect the drug's taste behavior and overall efficacy .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Food Industry | Non-nutritive sweetener | Safe for consumption; ADI established at 9 mg/kg bw |

| Catalysis | Organic synthesis reactions | Effective catalyst with high yields in various reactions |

| Health Research | Taste perception studies | Activates bitter taste receptors; potential cancer concerns |

| Industrial Use | Pharmaceutical excipient | Improves taste of medications; affects drug hydration properties |

Análisis De Reacciones Químicas

Alkylation Reactions

Saccharin potassium participates in nucleophilic substitution reactions, leveraging its deprotonated nitrogen for alkylation. Key findings include:

-

N-Alkylation with Alkyl Halides :

this compound reacts with primary alkyl halides (e.g., bromoethane, allyl bromide) under mild conditions to form N-alkylated derivatives. For example, reaction with benzyl bromide yields N-benzylsaccharin, which can be hydrolyzed to produce primary amines (Gabriel synthesis) . -

Challenges with Secondary Substrates :

Secondary alkyl halides (e.g., bromocyclopentane) show reduced reactivity, requiring higher temperatures (>100°C) or prolonged reaction times .

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| Benzyl bromide | N-Benzylsaccharin | 85% | DMF, 70°C, 6 hours |

| Allyl bromide | No reaction | – | Reflux, 70°C |

Halogenation Reactions

This compound serves as a precursor for synthesizing N-halosaccharin derivatives, which are electrophilic halogenating agents:

-

Synthesis of N-Bromosaccharin (NBSac) :

C H KNO S BrCl C H BrNO S KCl Yield 92 5

Reacting this compound with bromine (Br₂) or bromine chloride (BrCl) in acidic media produces N-bromosaccharin, a stable brominating agent . -

Applications in Organic Synthesis :

| Reagent | Reaction Type | Specificity | Yield |

|---|---|---|---|

| N-Bromosaccharin | Bromination | Para-substitution on aromatics | 75–90% |

| N-Chlorosaccharin | Chlorination | Ortho/para mixtures | 60–80% |

Solubility and Reactivity

The high solubility of this compound in water (1,000 g/L at 20°C) enhances its utility in aqueous-phase reactions. Comparative solubility data:

| Compound | Solubility in Water (g/L, 20°C) |

|---|---|

| Saccharin (acid form) | 2.0 |

| Sodium saccharin | 1,000 |

| Potassium saccharin | 1,000 |

| Calcium saccharin | 370 |

Stability and Byproduct Formation

-

Thermal Stability : this compound decomposes above 300°C without melting .

-

Acid Hydrolysis : In acidic media (pH < 2), it reverts to saccharin free acid, releasing potassium ions .

Key Mechanistic Insights

Propiedades

Número CAS |

10332-51-1 |

|---|---|

Fórmula molecular |

C7H4KNO3S |

Peso molecular |

221.28 g/mol |

Nombre IUPAC |

potassium;1,1-dioxo-1,2-benzothiazol-2-id-3-one |

InChI |

InChI=1S/C7H5NO3S.K/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1/p-1 |

Clave InChI |

HEKURBKACCBNEJ-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.[K+] |

SMILES isomérico |

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[K+] |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.[K+] |

Key on ui other cas no. |

10332-51-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.